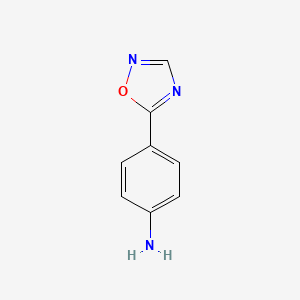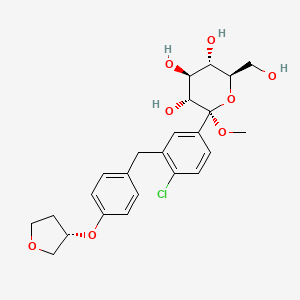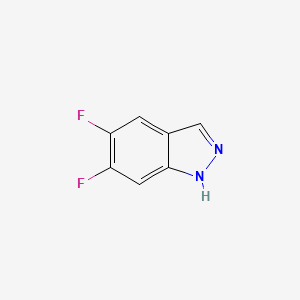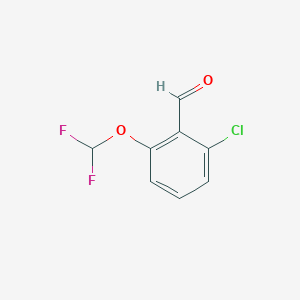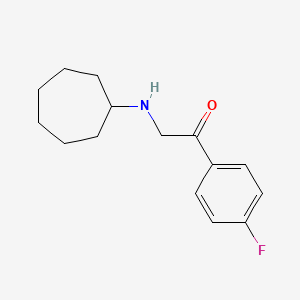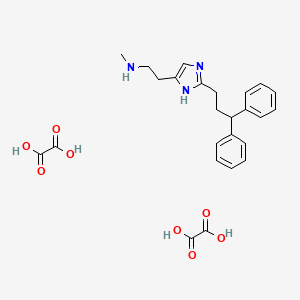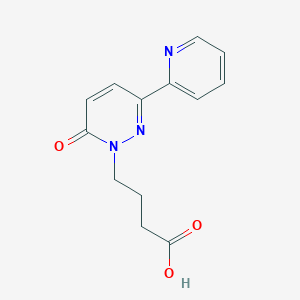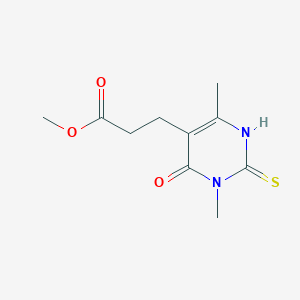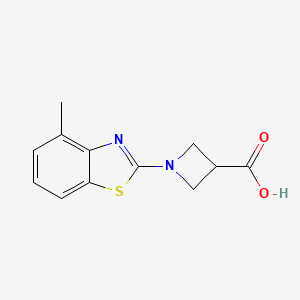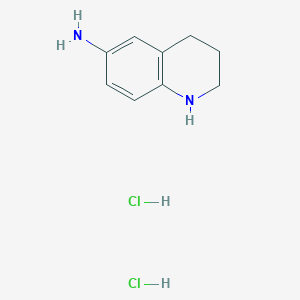
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride
描述
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride is a chemical compound with the CAS Number: 1309976-07-5 . It has a molecular weight of 221.13 and its IUPAC name is 1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride . The compound appears as a yellow solid .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride and similar compounds has been discussed in the literature . The syntheses involve various methods such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride is 1S/C9H12N2.2ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;;/h3-4,6,11H,1-2,5,10H2;2*1H . The InChI key is LJNDTMXRVGFHJE-UHFFFAOYSA-N .科学研究应用
Acetylcholinesterase Inhibition and Alzheimer's Disease
1,2,3,4-Tetrahydro-quinolin-6-ylamine derivatives have been investigated for their potential as acetylcholinesterase inhibitors. These compounds, related to tacrine, a drug used for treating Alzheimer's disease, show promising activity and have been studied to understand structure-activity relationships (Recanatini et al., 2000).
Antimicrobial and Mosquito Larvicidal Activities
Compounds derived from 1,2,3,4-tetrahydro-quinolin-6-ylamine have shown effective antimicrobial and antifungal properties. Additionally, some of these compounds exhibit mosquito larvicidal activities, indicating their potential in pest control and public health applications (Rajanarendar et al., 2010).
Antioxidant Properties
Derivatives of quinolin-5-ylamine, a related compound, have been synthesized and evaluated for antioxidant activities. These derivatives have displayed significant radical scavenging activity, highlighting their potential as antioxidants (Mallesha et al., 2013).
Potential in Alzheimer’s Disease Treatment
Recent research has developed new cyclopentaquinoline analogues, modifications of the tetrahydroacridine structure, with potential applications in Alzheimer’s disease treatment. These compounds show inhibitory effects on cholinesterases and are non-hepatotoxic, which is crucial for therapeutic use (Czarnecka et al., 2019).
Role in Synthesis of Bioactive N-heterocycles
1,2,3,4-Tetrahydroquinolines containing a quinoline nucleus have been synthesized, demonstrating their importance in the creation of bioactive N-heterocycles. These compounds have potential applications in medicinal chemistry (Méndeza et al., 2002).
Anticancer Potential
Some derivatives of 1,2,3,4-tetrahydro-quinolin-6-ylamine have shown potent antitumor activity. These compounds demonstrate cytotoxic activity against various cancer cell lines while having minimal effects on normal cells, indicating their potential as anticancer agents (Huang et al., 2013).
属性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h3-4,6,11H,1-2,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDTMXRVGFHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



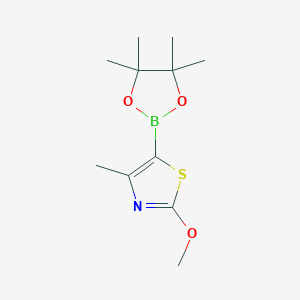
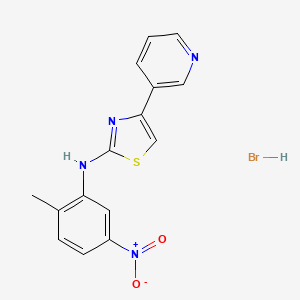
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
